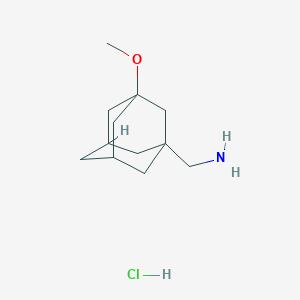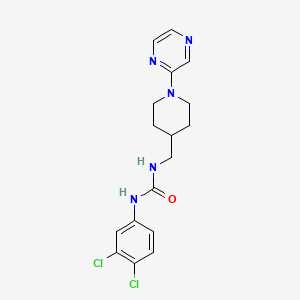![molecular formula C14H13F3N4O2S B2452326 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine CAS No. 2097934-94-4](/img/structure/B2452326.png)
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activities
Research on derivatives similar to 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine has led to the identification of compounds with significant biological activities. Phenothiazines, compounds related by their structural motifs and pharmacophoric characteristics, have been extensively investigated for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The exploration of phenothiazine derivatives has revealed their potent interactions with biological systems, including cell lines, bacteria, viruses, and parasites, facilitated by their lipophilic character and the ability to penetrate biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Applications in Antimicrobial and Anticancer Research
Piperazine derivatives, which share structural features with the compound of interest, have been extensively explored for their antimicrobial efficacy, particularly against Mycobacterium tuberculosis. These molecules have shown promise in combatting both drug-susceptible and drug-resistant strains of TB. The review of piperazine-based anti-TB molecules highlights their potential as safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020). Furthermore, the development of Macozinone, a piperazine-benzothiazinone compound, for TB treatment underscores the therapeutic potential of such derivatives in improving TB drug regimens (Makarov & Mikušová, 2020).
Contributions to Antifungal and Anticancer Development
The exploration of 1,4-benzothiazine azole derivatives has provided insights into their in vitro and in vivo antifungal activities, suggesting the importance of specific chemical characteristics for their efficacy. This research indicates the potential of benzothiazine derivatives in developing treatments that combine antifungal activity with immune response modulation (Schiaffella & Vecchiarelli, 2001). Additionally, the study of benzoxazinoids as plant defence metabolites has revealed their potential as scaffolds for antimicrobial compound design, with synthetic derivatives showing promising MIC values against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)23-11-3-1-10(2-4-11)13(22)21-7-5-20(6-8-21)12-9-18-24-19-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJPQMQTRLXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


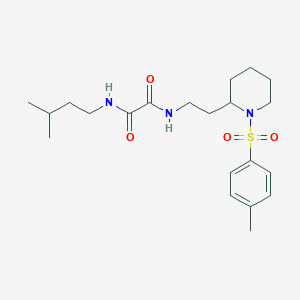


![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)
![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)
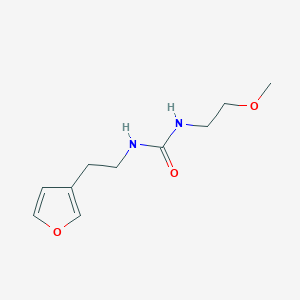
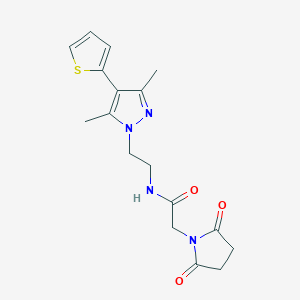
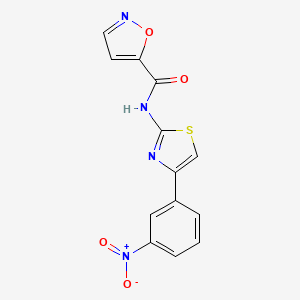
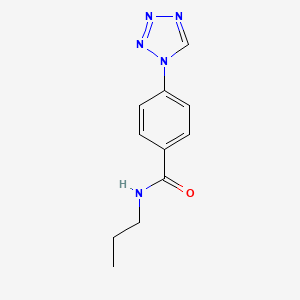
![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)
![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)
